N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-benzothiazol-3-one-1,1-dioxide core linked to a branched alkyl chain (butan-2-yl) via an acetamide bridge. This compound belongs to a class of benzothiazole-based molecules known for their diverse pharmacological activities, including modulation of monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The 1,1-dioxido-3-oxo-1,2-benzothiazole moiety contributes to its electron-deficient aromatic system, enabling interactions with biological targets through hydrogen bonding and π-π stacking. The butan-2-yl substituent introduces steric and lipophilic effects, which may influence solubility, metabolic stability, and target selectivity.
Properties
IUPAC Name |
N-butan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-9(2)14-12(16)8-15-13(17)10-6-4-5-7-11(10)20(15,18)19/h4-7,9H,3,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJQHPGMEIINIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by oxidizing the benzothiazole ring with an oxidizing agent such as hydrogen peroxide or a peracid.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfonyl group, using strong oxidizing agents.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
Medicinally, the compound is investigated for its pharmacological properties. Its ability to modulate biological pathways could lead to the development of new therapeutic agents for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cell signaling and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Biological Activity
N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing on diverse research findings.
Chemical Structure : The compound has the following molecular formula:
Molecular Weight : 242.25 g/mol.
IUPAC Name : this compound.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with acetic anhydride in the presence of base catalysts. The specific synthetic routes can vary based on desired substitutions and functional groups.
Antimicrobial Effects
Research indicates that derivatives of benzothiazole, similar to this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) for certain derivatives was reported at 50 μg/mL against tested organisms .
Anticancer Properties
Several studies have highlighted the cytotoxic effects of benzothiazole derivatives on tumorigenic cell lines:
| Compound | Cell Line Tested | EC50 (ng/mL) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 VA-13 | 150 |
These results indicate selective cytotoxicity against cancerous cells while sparing normal cells .
Antiviral Activity
Recent findings suggest that benzothiazolone derivatives may act as reverse transcriptase inhibitors, showing promising results in inhibiting HIV replication:
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 1.68 ± 0.94 |
| Compound 2 | 2.68 ± 0.54 |
These compounds demonstrated robust antiviral activity without cellular toxicity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above the MIC.
Case Study 2: Cancer Cell Inhibition
Another investigation focused on the anticancer properties of this compound on human breast cancer cells (MDA-MB-231). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
